5-(2-Aminoethyl)-2-sulfanylidene-1,3-diazinane-4,6-dione;hydrochloride
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Overview
Description
5-(2-Aminoethyl)-2-sulfanylidene-1,3-diazinane-4,6-dione;hydrochloride is a useful research compound. Its molecular formula is C6H10ClN3O2S and its molecular weight is 223.68. The purity is usually 95%.
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Scientific Research Applications
Catalytic Synthesis and Electrochemical Applications
One study describes the catalytic approach to the green synthesis of heterocyclic azo dye derived from 5-amino-1,3,4-thiadiazole-2-thiol, highlighting its electrochemical behavior for the sensitive determination of paracetamol, underscoring the compound's utility in analytical chemistry and electrochemical sensors (Harisha et al., 2018).
Novel Synthesis Methods for Peptide Building Blocks
Another paper reports on the efficient synthesis of 1,2,4-dithiazolidine-3,5-diones from bis(chlorocarbonyl)disulfane and bis(trimethylsilyl)amines, illustrating their potential as amino protecting groups in peptide synthesis, thus contributing to advancements in bioorganic chemistry and drug development (Barany et al., 2005).
Conformationally Constrained Amino Acids
Research into the synthesis of 2-alkyl- and 2-arylsulfanyl-1-aminocyclopropanecarboxylic acids offers a novel class of masked cysteines, paving the way for their use in peptide and protein engineering to enhance structural stability and biological activity (Clerici et al., 1999).
Water-Soluble Fluorescent Probes
A study on the synthesis and spectral properties of functionalized, water-soluble BODIPY derivatives, including sulfanyl amino derivatives, has implications for the development of fluorescent probes for biological imaging and diagnostics (Li et al., 2008).
Mechanism of Action
Target of Action
It is structurally similar to serotonin (5-ht), a monoamine neurotransmitter . Serotonin has a complex biological function, influencing mood, cognition, reward, learning, memory, and numerous physiological processes .
Mode of Action
Given its structural similarity to serotonin, it may interact with serotonin receptors and influence serotonergic neurotransmission . This interaction could lead to changes in various physiological and psychological processes.
Biochemical Pathways
Serotonin is produced in the central nervous system, specifically in the brainstem’s raphe nuclei, and affects system-wide receptors .
Pharmacokinetics
Similar compounds like n-nitrosamines can form as impurities in the process of chemical drug production . Following drug administration, oxidation of the N-Nitrosamine species by cytochrome P450 leads to downstream production of cancerogenic diazonium salts that damage DNA by alkylation of susceptible nucleobases .
Result of Action
If it acts similarly to serotonin, it could have a wide range of effects on mood, cognition, reward, learning, memory, and numerous physiological processes .
Properties
IUPAC Name |
5-(2-aminoethyl)-2-sulfanylidene-1,3-diazinane-4,6-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S.ClH/c7-2-1-3-4(10)8-6(12)9-5(3)11;/h3H,1-2,7H2,(H2,8,9,10,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOCMCINXOOCNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C1C(=O)NC(=S)NC1=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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